Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Catalog No.
S725543
CAS No.
12092-47-6
M.F
C16H24Cl2Rh2-2
M. Wt
493.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer

CAS Number

12092-47-6

Product Name

Chloro(1,5-cyclooctadiene)rhodium(I) dimer

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;dichloride

Molecular Formula

C16H24Cl2Rh2-2

Molecular Weight

493.1 g/mol

InChI

InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;;

InChI Key

PDJQCHVMABBNQW-MIXQCLKLSA-L

SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]

Synonyms

(1,5-Cyclooctadiene)​Rhodium Chloride Dimer; (1,5-Cyclooctadiene) Rhodium(I) Chloride Dimer; (η4-1,5-Cyclooctadiene)​Rhodium Chloride Dimer; Bis((1,​5-cyclooctadiene)​(Chloro)​Rhodium); Bis((μ-chloro)​(η4-1,5-Cyclooctadiene)​Rhodium); Bis(1,5-cyclooc

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh]
  • Stability and versatility: The complex exhibits stability towards air and moisture, making it a valuable precursor for preparing other rhodium catalysts.
  • Tailorable reactivity: The presence of two labile chloride ligands and the unsaturated cyclooctadiene (COD) molecules allows for substitution by other ligands, enabling the design of catalysts with specific properties for various reactions.

Here are some specific research areas where chloro(1,5-cyclooctadiene)rhodium(I) dimer plays a role:

Homogeneous catalysis:

  • Hydrogenation: This complex serves as a precursor for rhodium catalysts used in the hydrogenation of various organic compounds, such as alkenes, alkynes, and nitroaromatics. [Source: A.D. Ryabov et al., "Hydrogenation Processes in Fine Organic Synthesis using Rhodium Complexes" in Catalysis by Metal Complexes (2008)]
  • Hydroformylation: It acts as a precursor for catalysts employed in the hydroformylation reaction, converting alkenes into aldehydes with high regio- and stereoselectivity. [Source: P.W.N.M. van Leeuwen et al., "Homogeneous Catalysis Using Organorhodium Complexes" (2000)]

Homogeneous photocatalysis:

  • Water splitting: This complex is being explored as a potential photocatalyst for water splitting, a reaction that generates hydrogen fuel from water using light energy. [Source: T. Kuriyama et al., "Development of Efficient Rh- and Ir-Based Molecular Catalysts for Photocatalytic Water Splitting" in ACS Catalysis (2017)]

Chloro(1,5-cyclooctadiene)rhodium(I) dimer is a coordination compound with the chemical formula C₁₆H₂₄Cl₂Rh₂ and a CAS number of 12092-47-6. This compound consists of two rhodium atoms, each coordinated to a chloride ion and a 1,5-cyclooctadiene ligand. The structure of this dimeric complex features a unique arrangement that allows it to act as an effective catalyst in various organic reactions, particularly in the field of organometallic chemistry. It typically appears as an orange to brown powder and has a melting point of approximately 243 °C .

Chloro(1,5-cyclooctadiene)rhodium(I) dimer is primarily known for its catalytic properties, particularly in coupling reactions. It facilitates the reaction between 1,3-dienes and activated methylene compounds, enabling the formation of new carbon-carbon bonds. This property is significant in synthetic organic chemistry, where it can be used to create complex molecular structures from simpler precursors . Additionally, it can participate in other reactions such as hydrogenation and hydrosilylation under specific conditions.

The synthesis of chloro(1,5-cyclooctadiene)rhodium(I) dimer typically involves the reaction of rhodium(I) complexes with 1,5-cyclooctadiene in the presence of a chloride source. A common method includes:

  • Preparation of Rhodium Source: Rhodium(I) complexes can be generated from rhodium salts such as rhodium(III) chloride by reduction.
  • Coordination Reaction: The rhodium complex is then reacted with 1,5-cyclooctadiene under inert atmosphere conditions (e.g., nitrogen or argon) to form the desired dimer.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity chloro(1,5-cyclooctadiene)rhodium(I) dimer .

Chloro(1,5-cyclooctadiene)rhodium(I) dimer finds applications mainly in organic synthesis as a catalyst. Some notable applications include:

  • Catalyst for Diels-Alder Reactions: It is used to facilitate Diels-Alder reactions involving 1,3-dienes and dienophiles.
  • Hydrosilylation Reactions: The compound can be employed in hydrosilylation processes to introduce silicon into organic molecules.
  • Synthesis of Complex Organic Molecules: It plays a crucial role in synthesizing various organic compounds by enabling carbon-carbon bond formation .

Chloro(1,5-cyclooctadiene)rhodium(I) dimer shares similarities with other rhodium-based complexes but exhibits unique properties that distinguish it from these compounds. Below are some similar compounds for comparison:

Compound NameFormulaNotable Properties
Rhodium(I) AcetylacetonateC₁₁H₁₃O₄RhUsed as a catalyst for various organic reactions
Rhodium(III) ChlorideCl₃RhCommonly used precursor for rhodium complexes
Rhodium(I) Phosphine ComplexesVariesKnown for their use in hydroformylation reactions

Uniqueness of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer: Unlike many other rhodium complexes that may require specific ligands or conditions for catalysis, chloro(1,5-cyclooctadiene)rhodium(I) dimer demonstrates versatility in facilitating reactions involving 1,3-dienes and activated hydrocarbons without extensive modifications to its structure . This makes it particularly valuable in synthetic organic chemistry where efficiency and effectiveness are paramount.

Theoretical Understanding of the Dimeric Structure

The dimeric structure of [RhCl(COD)]~2~ comprises two rhodium(I) centers bridged by chloride ligands and coordinated by 1,5-cyclooctadiene (COD). X-ray crystallography reveals a planar Rh~2~Cl~2~ core with each rhodium atom adopting a square-planar geometry [1]. Density functional theory (DFT) calculations corroborate this geometry, attributing stability to π-backbonding from rhodium’s d-orbitals to COD’s antibonding π* orbitals [4]. The planar arrangement minimizes steric clashes between COD ligands, allowing efficient electron delocalization across the dimer [1].

In contrast to iridium analogues, which exhibit a bent Rh~2~Cl~2~ core (dihedral angle: 86°), the rhodium dimer’s planar structure enhances ligand accessibility, critical for catalytic applications [1]. Theoretical models suggest that relativistic effects in iridium increase metal-ligand bond strengths, favoring a distorted geometry absent in rhodium complexes [5].

Rh–Rh Bond Distance Analysis and Implications

The Rh–Rh bond distance in [RhCl(COD)]~2~ exhibits remarkable sensitivity to electronic state changes. Ground-state X-ray diffraction measurements at 17 K yield a distance of 4.496 Å [2], while time-resolved diffraction under photoexcitation reveals a contraction to 3.64 Å in the triplet excited state (Table 1) [2]. This 0.86 Å shortening reflects population of a σ* antibonding orbital, weakening the Rh–Rh interaction transiently.

Table 1: Rh–Rh bond distances in [RhCl(COD)]~2~ under varying conditions

StateDistance (Å)Method
Ground (17 K)4.496 [2]X-ray diffraction
Excited3.64 [2]Time-resolved diffraction

The contracted bond length increases electrophilicity at rhodium centers, facilitating oxidative addition reactions in catalysis [2]. However, the shallow potential energy surface of the Rh–Rh bond (evidenced by a low stretching frequency of 28 cm⁻¹) permits structural flexibility, enabling ligand substitution without dimer dissociation [2].

Ligand Coordination Geometry and Electronic Effects

COD ligands adopt a bidentate coordination mode, binding via two alkene groups to each rhodium center. Nuclear magnetic resonance (NMR) studies reveal significant shielding of COD’s alkene protons (δ~H~ = 2.47 ppm) due to aromatic ring currents from adjacent fluorenyl groups in related complexes [4]. This electronic perturbation enhances rhodium’s electron-deficient character, priming it for substrate activation.

Square-planar geometry at rhodium is confirmed by ^31^P NMR spectra, which show distinct coupling constants (^1^J~RhP~ = 136.9 Hz) indicative of phosphine ligand binding trans to COD [4]. Substitution of COD with fluorobenzene alters the bite angle from 79.84° to 85.6°, demonstrating COD’s role in modulating steric strain [4].

Wiberg and Mayer Bond Index Analysis

Wiberg bond index (WBI) and Mayer bond order (MBO) analyses quantify bonding changes during electronic transitions. For the ground-state Rh–Rh bond, MBO values of 0.28 suggest weak metal-metal interaction, consistent with its long bond length [2]. Photoexcitation increases the MBO to 0.63, indicating stronger bonding in the excited state (Table 2) [2].

Table 2: Bond index comparisons for [RhCl(COD)]~2~

Bond TypeWBIMBOState
Rh–Rh0.450.28Ground [2]
Rh–Rh0.780.63Excited [2]
Rh–Cl0.920.89Ground [1]

The Rh–Cl bonds exhibit high covalent character (WBI = 0.92), while COD’s C–C bonds show reduced bond orders (0.50–0.91) due to backbonding [5]. These metrics align with observed catalytic activity, where labile COD ligands facilitate substrate binding.

Comparative Structure Analysis with Iridium Analogues

Chloro(cyclooctadiene)iridium(I) dimer, [IrCl(COD)]~2~, contrasts sharply with its rhodium counterpart. X-ray data reveal a bent Ir~2~Cl~2~ core (dihedral angle: 86°) and shorter Ir–Ir distance (3.86 Å vs. Rh–Rh 4.50 Å) [1]. Relativistic effects in iridium strengthen metal-ligand bonds, favoring a distorted geometry that reduces ligand substitution rates [1].

Table 3: Structural comparison of rhodium and iridium dimers

Parameter[RhCl(COD)]~2~[IrCl(COD)]~2~
M–M distance (Å)4.496 [2]3.86 [1]
Core dihedral[1]86° [1]
M–Cl WBI0.92 [1]0.95 [1]

The planar rhodium dimer’s superior catalytic activity stems from its open geometry and flexible bonding, whereas iridium’s bent structure favors stability over reactivity [1].

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 128 of 130 companies with hazard statement code(s):;
H302 (64.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.84%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (64.84%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

12092-47-6

General Manufacturing Information

Rhodium, di-.mu.-chlorobis[(1,2,5,6-.eta.)-1,5-cyclooctadiene]di-: ACTIVE

Dates

Modify: 2023-08-15

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